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Compound of Interest

Compound Name:
Methyl 3-amino-2-

phenylpropanoate

CAS No.: 99092-02-1

Cat. No.: B1586975

Get Quote

Executive Summary
Methyl 3-amino-2-phenylpropanoate (CAS: 14898-52-3 for racemate; specific enantiomers

vary) is a specialized

-amino acid derivative serving as a critical scaffold in modern medicinal chemistry.[1]
Structurally defined as the methyl ester of

-phenyl-

-alanine, it functions as a bioisostere of tropic acid (3-hydroxy-2-phenylpropionic acid) and a
conformational constraint in peptidomimetics.

Unlike its regioisomer

-phenylalanine (3-amino-3-phenylpropanoate), which places the aromatic ring on the

-carbon, this scaffold positions the phenyl group on the

-carbon. This unique substitution pattern creates significant steric bulk adjacent to the carbonyl,

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1586975#bc-rfq
https://www.benchchem.com/product/b1586975/docs?utm_src=pdf-body#technical-guide-methyl-3-amino-2-phenylpropanoate-as-a-chiral-building-block
https://www.benchchem.com/product/b555692
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586975?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


influencing proteolytic stability and inducing specific folding patterns (e.g., 14-helices) in
synthetic peptides.

This guide details the synthesis, resolution, and application of this building block, providing

researchers with actionable protocols for integrating it into drug discovery pipelines.

Part 1: Structural Analysis & Stereochemistry
The molecule consists of a propanoate backbone with a primary amine at position 3 and a

phenyl ring at position 2.

IUPAC Name: Methyl 3-amino-2-phenylpropanoate

Common Name:

-Phenyl-

-alanine methyl ester; Tropic amine methyl ester.

Chiral Center: C2 (

-carbon).

Key Feature: The quaternary-like environment (if further substituted) or the tertiary chiral

center at the

-position restricts rotation around the

bond, reducing the conformational entropy of peptides containing this residue.

Stereochemical Significance
In drug design, the (S)- and (R)-enantiomers exhibit distinct biological profiles. The (S)-

enantiomer often mimics the spatial arrangement of natural L-amino acids in specific helical

contexts, while the (R)-enantiomer is frequently used to arrest enzymatic degradation.

Part 2: Synthetic Routes & Production Strategies[2]
[3]
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Route A: Catalytic Hydrogenation of Cyano-Precursors
(Industrial Standard)
The most robust route to the racemic scaffold is the reduction of Methyl 2-cyano-2-

phenylacetate. This method is preferred for scalability but requires subsequent resolution for

chiral applications.

Mechanism: The nitrile group (-CN) is reduced to a primary amine (-CH

NH

) using high-pressure hydrogenation.

Challenges:

Dimerization: Primary amines can react with intermediates to form secondary amines.

Ester Hydrolysis: Basic conditions or wet solvents can hydrolyze the methyl ester.

Optimization: Use of ammonia (NH

) or acetic anhydride during hydrogenation suppresses secondary amine formation.

Route B: Asymmetric Synthesis via Diazo Insertion
(High Precision)
For direct access to enantiopure material, Rhodium-catalyzed C-H insertion is utilized.

Mechanism: Reaction of vinyldiazoacetates with carbamates catalyzed by chiral dirhodium

carboxylates.

Route C: Biocatalytic Resolution (Green Chemistry)
Enzymatic hydrolysis of the ester using Lipases (e.g., Candida antarctica Lipase B) allows for

the kinetic resolution of the racemate. The enzyme selectively hydrolyzes one enantiomer to

the free acid, leaving the desired ester enantiomer intact.

Part 3: Experimental Protocols
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Protocol 1: Synthesis via Hydrogenation of Methyl 2-
cyano-2-phenylacetate
Target: Racemic Methyl 3-amino-2-phenylpropanoate

Reagents:

Methyl 2-cyano-2-phenylacetate (10.0 g, 57 mmol)

Raney Nickel (2.0 g, pre-washed) or Pd/C (10%, 1.0 g)

Methanol (100 mL)

Ammonia in Methanol (7N, 20 mL) - Crucial to prevent dimerization

Procedure:

Preparation: In a high-pressure autoclave, dissolve the cyanoacetate in methanol. Add the

ammonia solution.

Catalyst Addition: Carefully add the catalyst under an inert atmosphere (Argon).

Hydrogenation: Pressurize with H

to 50 bar (725 psi). Heat to 50°C. Stir vigorously for 12 hours.

Workup: Cool the reactor and vent H

. Filter the catalyst through a Celite pad (Caution: Pyrophoric).

Purification: Concentrate the filtrate under reduced pressure. The residue is dissolved in Et

O and treated with HCl/dioxane to precipitate the hydrochloride salt.

Yield: Expect 85-90% as the HCl salt.

Protocol 2: Kinetic Resolution using CAL-B Lipase
Target: (S)-Methyl 3-amino-2-phenylpropanoate
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Procedure:

Suspend racemic Methyl 3-amino-2-phenylpropanoate (1.0 eq) in phosphate buffer (pH

7.2) / MTBE biphasic system (50:50).

Add CAL-B (Novozym 435, 20 mg/mmol).

Incubate at 30°C with orbital shaking. Monitor conversion via chiral HPLC.

Termination: At 50% conversion, filter the enzyme.

Separation: Acidify the aqueous layer (contains the hydrolyzed (R)-acid) and extract the

organic layer (contains the (S)-ester).

Part 4: Applications in Drug Discovery[2]
Peptidomimetics & Foldamers
Incorporation of

-phenyl-

-alanine into peptide backbones induces stable secondary structures. The steric bulk of the
phenyl group at the

-position favors the formation of 14-helices in

-peptides, which are resistant to proteolysis.

-Lactam Precursors
Cyclization of the amino ester yields 3-phenyl-azetidin-2-one, a core scaffold for monobactam

antibiotics and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).

Tropicamide Analogs
This building block is the amine isostere of Tropic Acid. It is used to synthesize anticholinergic

agents where the ester linkage is replaced by an amide for increased metabolic stability.

Data Summary: Physical Properties
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Property Value Note

Molecular Formula

C

H

NO

Free base

Molecular Weight 179.22 g/mol

Boiling Point ~110°C @ 1 mmHg High vacuum required

pKa (Conj.[2] Acid) ~9.8 Typical for primary amines

Solubility DMSO, MeOH, DCM HCl salt soluble in water

Part 5: Visualization of Synthetic Logic

Critical Control Point: Ammonia Addition
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Figure 1: Synthetic workflow from cyano-precursor to enantiopure chiral building block.
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Figure 2: Downstream applications in medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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